Tyrosinase Inhibition: 2,2′,4,4′,6′-Pentahydroxychalcone (15) Demonstrates 12-Fold Superior Potency to Kojic Acid
In a comparative study of 15 synthesized hydroxychalcones, compound 15 (2,2′,4,4′,6′-pentahydroxychalcone) was identified as the most potent tyrosinase inhibitor, exhibiting an IC50 of 1 μM. This performance was 5-fold better than 2,2′,4,4′-tetrahydroxychalcone (IC50 = 5 μM) and 12-fold better than kojic acid (IC50 = 12 μM), a widely used standard tyrosinase inhibitor [1].
| Evidence Dimension | Tyrosinase inhibitory activity |
|---|---|
| Target Compound Data | IC50 = 1 μM |
| Comparator Or Baseline | 2,2′,4,4′-tetrahydroxychalcone (IC50 = 5 μM); Kojic acid (IC50 = 12 μM) |
| Quantified Difference | 5-fold vs. 2,2′,4,4′-tetrahydroxychalcone; 12-fold vs. kojic acid |
| Conditions | In vitro enzyme assay using L-tyrosine as a substrate; inhibition constant (Ki) determined to be 3.1 μM for compound 15. |
Why This Matters
For procurement in dermatological or cosmetic R&D, selecting 2,2′,4,4′,6′-pentahydroxychalcone over other hydroxychalcones or kojic acid provides a >10x increase in assay sensitivity and potency.
- [1] Takahashi M, et al. Synthesis and evaluation of 2′,4′,6′-trihydroxychalcones as a new class of tyrosinase inhibitors. Bioorg Med Chem. 2017;25(6):1761-1768. View Source
